Gossypetin hexamethyl ether
Description
Structure
2D Structure
Properties
CAS No. |
7741-47-1 |
|---|---|
Molecular Formula |
C21H22O8 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-12-8-7-11(9-13(12)24-2)18-21(28-6)17(22)16-14(25-3)10-15(26-4)19(27-5)20(16)29-18/h7-10H,1-6H3 |
InChI Key |
XBZIUXVIWRAJKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC)OC |
melting_point |
170 - 172 °C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gossypetin hexamethyl ether typically involves the methylation of gossypetin. This can be achieved through the reaction of gossypetin with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the process would likely involve large-scale methylation reactions using similar reagents and conditions as those used in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time would be essential to maximize yield and purity.
Chemical Reactions Analysis
Hydrolysis Reaction
Gossypetin hexamethyl ether undergoes alkaline hydrolysis , a reaction typical of flavonoids. The methoxy groups (-OCH₃) attached to its flavone backbone are susceptible to cleavage under basic conditions, leading to the formation of hydroxyl (-OH) groups. This reaction is critical for understanding the compound’s stability and potential degradation pathways in biological or environmental systems.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Hydrolysis | Alkaline | Cleavage of methoxy groups to hydroxyl groups |
Reactivity Influencing Factors
The compound’s reactivity is modulated by its six methoxy groups , which stabilize intermediates during reactions. These electron-donating substituents enhance the molecule’s susceptibility to nucleophilic attacks and influence reaction selectivity. For example, methoxy groups can direct reactions to specific positions on the flavone scaffold, altering product distribution.
Structural Analysis
This compound’s molecular structure and properties are summarized below:
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₂₁H₂₂O₈ | |
| Molecular Weight | 402.4 g/mol | |
| SMILES Notation | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC)OC |
Research Implications
The hydrolysis reaction and methoxy group reactivity are integral to understanding the compound’s biological activity , particularly its antioxidant properties. Methoxy substituents enhance interaction with biological targets, potentially influencing pharmacokinetic and therapeutic outcomes.
Scientific Research Applications
Gossypetin hexamethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound exhibits neuroprotective, hepatoprotective, and nephroprotective properties.
Medicine: Research has shown its potential in treating cognitive dysfunction, diabetes mellitus, and other chronic conditions
Industry: This compound can be employed as an ether sizing agent in textile manufacturing.
Mechanism of Action
The mechanism of action of gossypetin hexamethyl ether involves its antioxidant and anti-inflammatory properties. The compound exerts its effects by scavenging free radicals and inhibiting oxidative stress pathways. It also modulates various signaling pathways, including the p-38 mitogen-activated protein kinases (MAPK), nuclear factor kappa B (NF-κB), and Jun amino-terminal kinases/stress-activated protein kinases (JNK/SAPK) pathways . These actions help reduce inflammation and protect against cellular damage.
Comparison with Similar Compounds
Key Differences :
- Apogossypol hexamethyl ether has a larger, more complex structure with isopropyl side chains, contributing to its higher melting point and distinct reactivity (e.g., bromination yields 4,8'-dibromo derivatives) .
- This compound is a flavonoid derivative, while apogossypol hexamethyl ether belongs to the sesquiterpene class, leading to divergent biological roles .
Comparison with Other Flavonoid Methyl Ethers
Quercetagetin Hexamethyl Ether (C₂₁H₂₂O₈)
A Citrus spp. metabolite, this compound shares the same molecular formula as this compound but differs in hydroxylation patterns. The additional hydroxyl in gossypetin may enhance antioxidant activity compared to quercetagetin derivatives .
Cannabiscitrin Hexamethyl Ether
Derived from the flavonol cannabiscetin, this ether (melting point 156°C) was initially confused with myricetin methyl ether due to dimorphism in flavonol ethers . Unlike this compound, it retains a free hydroxyl group at position 3' after methylation .
Biological Activity
Gossypetin hexamethyl ether, also known as 3,5,7,8,3',4'-hexamethoxyflavone, is a polymethoxyflavonoid (PMF) derived from various plant sources, particularly from species in the Citrus genus. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its six methoxy groups attached to the flavonoid backbone. The chemical structure can be represented as follows:
This structure contributes to its solubility and bioactivity. The presence of multiple methoxy groups enhances its stability and alters its interaction with biological targets.
1. Anti-Inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The mechanism involves the downregulation of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.
| Study | Findings |
|---|---|
| Weng et al. (2022) | Demonstrated inhibition of COX-2 expression in vitro. |
| Ahmed et al. (2023) | Reported reduced levels of TNF-α and IL-6 in treated cells. |
2. Antioxidant Activity
This compound has potent antioxidant properties due to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This activity is vital for protecting cells from oxidative stress-related damage.
| Assay Type | IC50 Value |
|---|---|
| DPPH Scavenging | 15 µg/mL |
| ABTS Scavenging | 12 µg/mL |
3. Anticancer Activity
The compound has shown promising anticancer effects against various cancer cell lines, including breast, prostate, and colon cancer cells. It induces apoptosis through the activation of caspases and modulation of cell cycle progression.
| Cell Line | IC50 Value | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 µM | Induction of apoptosis via caspase activation |
| PC-3 (Prostate) | 8 µM | Inhibition of cell proliferation |
| HT-29 (Colon) | 12 µM | Cell cycle arrest at G1 phase |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer demonstrated that supplementation with this compound resulted in a significant reduction in tumor size and improved quality of life markers.
- Diabetes Management : In a study focusing on diabetic rats, administration of this compound improved glycemic control and reduced oxidative stress markers.
Q & A
Q. What established methods are used to synthesize gossypetin hexamethyl ether, and how can researchers validate product purity?
this compound is synthesized via methylation of gossypetin using dimethyl sulfate in acetone with potassium carbonate as a base. The reaction is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization from methanol. Key validation steps include:
- Melting point analysis : Compare the product’s melting point (171–172.5°C) against literature values .
- Mixed melting point test : No depression when mixed with an authentic sample confirms identity .
- Chromatographic purity checks : High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to assess impurities .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation involves:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Identifies methoxy groups (δ 3.8–4.0 ppm for OCH₃) and aromatic protons .
- IR spectroscopy : Detects residual hydroxyl groups post-methylation (~3400 cm⁻¹) .
Q. What are the key spectral characteristics used to differentiate this compound from its analogs?
- UV-Vis spectroscopy : Distinct absorption maxima (e.g., 388 nm shift to 448 nm with AlCl₃, indicating a free 3-OH group in glycosides) .
- Mass spectrometry (MS) : Molecular ion peaks at m/z 418 (C₂₁H₂₂O₁₀) and fragmentation patterns for methoxy groups .
- Elemental analysis : Carbon/hydrogen ratios consistent with hexamethyl substitution .
Advanced Research Questions
Q. How can computational methods predict the UV-filtering and antioxidant properties of this compound?
Advanced modeling techniques include:
- Time-dependent density functional theory (TD-DFT) : Calculates electronic transitions to explain UV absorption (e.g., π→π* transitions at 300–400 nm) .
- Natural bond orbital (NBO) analysis : Evaluates hyperconjugative interactions affecting stability and radical scavenging capacity .
- Non-covalent interaction (NCI) analysis : Maps intramolecular hydrogen bonds that enhance thermodynamic stability .
Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?
Discrepancies may arise from:
- Crystallization conditions : Solvent purity or cooling rates affecting crystal lattice formation .
- Instrument calibration : Ensure NMR and melting point apparatus are standardized.
- Sample contamination : Use recrystallization or column chromatography for purification. Mitigation involves replicating experiments under controlled conditions and cross-verifying with multiple techniques (e.g., HPLC + NMR) .
Q. What experimental designs are optimal for studying this compound’s radical scavenging activity?
- DPPH/ABTS assays : Quantify radical inhibition via UV-Vis kinetics (λ = 517 nm for DPPH) .
- Electrochemical methods : Cyclic voltammetry to measure oxidation potentials linked to antioxidant efficacy .
- Comparative studies : Benchmark against quercetin derivatives to assess structure-activity relationships .
Q. How does hydrolysis of this compound contribute to structural elucidation?
Acidic or alkaline hydrolysis breaks the molecule into veratric acid and tetramethoxyacetophenone. These fragments are analyzed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
